SODIUM METHYL COCOYL TAURATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium Methyl Cocoyl Taurate (SMCT) is a mild surfactant derived from coconut . It is often used in cleansers when the desired effect is a creamy foam . It is the most commonly used taurate by formulators looking for high-foaming, mild surfactants for baby or adult skin and hair care products .

Synthesis Analysis

SMCT is made by reacting coconut fatty acids with either taurine, N-methyltaurine, or a taurate salt . This is typically done by heating these ingredients with boric acid to 200º C (while stirring with a subsurface nitrogen purge) to distill water . When cooled, the waxy solid is ground into a powder .Molecular Structure Analysis

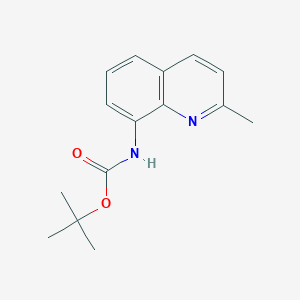

SMCT has a hydrophilic head group consisting of N-methyltaurine (2-methylaminoethanesulfonic acid) and a lipophilic group consisting of a long-chain coconut fatty acid, both linked via an amide bond . SMCT is an anionic surfactant with a strong electronic sulfo-negative group and a mild cationic amine group .Chemical Reactions Analysis

Sodium Cocoyl methyl taurine is synthesized from coconut oleic acid and sodium N-methyl taurate by acyl chlorination and Schotten-Baumann condensation reaction . Its toxicity is lower than that of K12, it is an anionic surfactant with high safety .Physical And Chemical Properties Analysis

SMCT is a sodium salt of the coconut fatty acid amide of N-methyltaurine . It has a molecular weight of 182.306 , a density of 1.0±0.1 g/cm3 , and a boiling point of 266.4±8.0 °C at 760 mmHg .Scientific Research Applications

Comprehensive Analysis of Sodium Methyl Cocoyl Taurate Applications

Sodium Methyl Cocoyl Taurate (SMCT) is a versatile ingredient used in various scientific research applications due to its surfactant properties. Below is a detailed analysis of six unique applications of SMCT, each with a dedicated section.

Personal Care and Cosmetics: SMCT is widely used in the personal care industry due to its mildness and biodegradability. It serves as a high-foaming, mild surfactant ideal for baby or adult skin and hair care products . Its soap-like mildness to skin and stability in different pH conditions make it suitable for facial cleansers, moisturizers, toners, exfoliating scrubs, sunscreens, and makeup removers .

Hair Care Products: In hair care, SMCT is valued for its strong detergency without performance loss in hard water. It is incorporated into shampoos and conditioners, particularly sulfate-free formulations recommended for individuals with sensitive skin conditions like rosacea .

Oral Care Industry: The oral care sector utilizes SMCT for its gentle cleansing properties, making it a component in toothpaste and mouthwashes. Its effectiveness in removing oral bacteria while being gentle on the mucous membranes is a key benefit .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Sodium Methyl Cocoyl Taurate (SMCT) is primarily targeted at the skin and hair. It is a surfactant that allows water and oil to mix, thus improving the cleaning process . It is also a foaming agent, providing a creamy, high-volume foam for facial cleansers, liquid soap, and shampoos .

Mode of Action

SMCT works by reducing the surface tension of liquids, allowing water and oil to mix more effectively. This property makes it easier to remove dirt and sebum from the skin and hair during cleansing . It has a hydrophilic head group consisting of N-methyltaurine (2-methylaminoethanesulfonic acid) and a lipophilic group consisting of a long-chain coconut fatty acid, both linked via an amide bond . This structure allows it to interact effectively with both water and oil, making it an excellent surfactant.

Biochemical Pathways

The biochemical pathways involved in the action of SMCT are primarily related to its surfactant properties. It works by forming micelles, which are small clusters of surfactant molecules. In these micelles, the hydrophilic (water-attracting) heads of the surfactant molecules face outwards, while the hydrophobic (water-repelling) tails face inwards. This arrangement allows the micelles to trap oil and dirt, effectively removing them from the skin or hair .

Pharmacokinetics

As a topical agent, the pharmacokinetics of SMCT primarily involve its absorption, distribution, and elimination on the skin and hair It is applied topically and works at the site of applicationInstead, it is rinsed off after application, taking with it the dirt and oil trapped in the micelles .

Result of Action

The primary result of SMCT’s action is the effective cleansing of the skin and hair. It removes dirt, oil, and other impurities without stripping the skin’s natural oils . It also provides a high-volume, creamy foam that enhances the sensory profile of the cleansing product . Furthermore, it is mild and gentle, making it suitable for sensitive skin and baby care products .

Action Environment

The action of SMCT is influenced by various environmental factors. It is stable at extreme pH conditions and is effective under hard water conditions . It is also biodegradable, making it environmentally friendly . Under hot strong acid or hot strong alkali, it can easily hydrolyze .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium Methyl Cocoyl Taurate involves the reaction of Cocoyl Chloride with Sodium N-Methyl Taurate in the presence of a base.", "Starting Materials": [ "Cocoyl Chloride", "Sodium N-Methyl Taurate", "Base (e.g. Sodium Hydroxide)" ], "Reaction": [ "Add Cocoyl Chloride to a reaction vessel", "Add Sodium N-Methyl Taurate to the reaction vessel", "Add a base to the reaction mixture to neutralize the HCl byproduct", "Heat the reaction mixture to promote the reaction", "Allow the reaction to proceed until completion", "Isolate the Sodium Methyl Cocoyl Taurate product through filtration or extraction" ] } | |

CAS RN |

12765-39-8 |

Product Name |

SODIUM METHYL COCOYL TAURATE |

Molecular Formula |

C4H7NOS |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.